molecular formula C14H18N2O B3363154 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile CAS No. 1017022-17-1

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile

Cat. No.: B3363154
CAS No.: 1017022-17-1
M. Wt: 230.31 g/mol
InChI Key: WOBNYJJHTJFBJI-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C14H18N2O. It is a derivative of benzonitrile, featuring a morpholine ring substituted with two methyl groups at the 2 and 6 positions. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring or the benzonitrile moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives, depending on the substituents introduced.

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile depends on its specific application. In biochemical studies, it may interact with various molecular targets, such as enzymes or receptors, affecting their activity and function. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenylamine
  • 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzaldehyde
  • 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a morpholine ring with methyl substitutions. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific research applications.

Biological Activity

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is an organic compound with the molecular formula C14H18N2O. It features a benzonitrile moiety linked to a morpholine ring, which is substituted with two methyl groups. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-chloromethylbenzonitrile with 2,6-dimethylmorpholine. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and biological studies.

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
StructureBenzonitrile with morpholine ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring may interact with various enzymes and proteins, potentially inhibiting their activity. The benzonitrile group could also play a role in binding to specific receptors, modulating biological pathways relevant to pharmacological studies.

Research Findings

  • Antinociceptive Effects : In studies similar to those conducted on related compounds, it has been observed that compounds with similar structures often exhibit antinociceptive effects. For instance, certain derivatives have shown significant pain-relieving properties in animal models, suggesting that this compound may also possess similar potential .
  • Antitumor Activity : Preliminary investigations indicate that compounds structurally related to this compound may demonstrate antitumor effects by interfering with microtubule structure and function in cancer cells. This suggests a potential application in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications targeting metabolic diseases.

Case Study 1: Pain Management

In a controlled study using a mouse model for nociception, derivatives of similar structure were administered via various routes (intraperitoneal and subcutaneous). Results indicated that these compounds provided dose-dependent pain relief comparable to traditional analgesics but with potentially fewer side effects due to their unique mechanisms of action.

Case Study 2: Cancer Treatment

Another study evaluated the effects of related compounds on tumor growth in experimental models. The findings suggested that these compounds could selectively target malignant cells while sparing normal cells, thus highlighting their therapeutic potential in oncology.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenylamineC14H18N2Contains phenolic group instead of nitrile group
3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrileC14H17ClN2OChlorine substituent adds unique reactivity
2-[(2,6-Dimethylmorpholin-4-yl)methyl]benzaldehydeC14H18N2OFeatures an aldehyde instead of a nitrile group

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBNYJJHTJFBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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